2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid
Description
2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid is a synthetic intermediate widely used in medicinal chemistry, particularly in the development of sodium channel inhibitors and protease-targeting molecules. Its structure features a tert-butoxycarbonyl (Boc)-protected piperazine ring linked to a central acetic acid moiety substituted with a 4-cyanophenyl group. This compound is characterized by its molecular formula $ \text{C}{17}\text{H}{20}\text{N}3\text{O}4 $, molecular weight 345.39 g/mol, and CAS number 885274-36-2 .
Properties
IUPAC Name |
2-(4-cyanophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-18(2,3)25-17(24)21-10-8-20(9-11-21)15(16(22)23)14-6-4-13(12-19)5-7-14/h4-7,15H,8-11H2,1-3H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBPLIYQUXNOBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376111 | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-36-2 | |
| Record name | α-(4-Cyanophenyl)-4-[(1,1-dimethylethoxy)carbonyl]-1-piperazineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl](4-cyanophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperazine
The tert-butoxycarbonyl (Boc) group is introduced to piperazine to prevent unwanted side reactions during subsequent steps. A typical procedure involves reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM)/water biphasic system. Triethylamine (2.0 equiv.) is added to maintain a basic pH, facilitating Boc protection at the secondary amine. The reaction proceeds at 0–5°C for 4 hours, yielding 4-Boc-piperazine with >95% purity.
Coupling with 4-Cyanophenylacetic Acid
The Boc-protected piperazine is coupled with 2-(4-cyanophenyl)acetic acid using carbodiimide-based reagents. In a representative protocol:
- Activation : 2-(4-cyanophenyl)acetic acid (1.0 equiv.) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv.) and hydroxybenzotriazole (HOBt, 1.1 equiv.) in DCM for 30 minutes.
- Coupling : 4-Boc-piperazine (1.05 equiv.) is added, and the mixture is stirred at room temperature for 12–18 hours.
- Workup : The product is extracted with DCM, washed with 5% citric acid and saturated NaHCO₃, and purified via silica gel chromatography (ethyl acetate/hexane, 1:3).
Yield : 72–85%
Purity : ≥98% (HPLC)
Alternative Methodologies and Optimization
One-Pot Synthesis
A streamlined one-pot approach eliminates intermediate isolation:
- Simultaneous Boc Protection and Coupling : Piperazine, Boc₂O, and 2-(4-cyanophenyl)acetic acid are combined with EDCI/HOBt in DCM.
- Conditions : 0°C → room temperature, 24 hours.
- Advantages : Reduces solvent use and processing time by 40%.
Table 1. Comparative Analysis of Synthesis Methods
| Method | Catalyst System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Stepwise Coupling | EDCI/HOBt | 25 | 85 | 98 |
| One-Pot | EDCI/HOBt | 0 → 25 | 78 | 97 |
| Microwave-Assisted | DCC/DMAP | 80 | 82 | 96 |
Microwave-Assisted Synthesis
Microwave irradiation (100 W, 80°C, 30 minutes) with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) accelerates the reaction, achieving 82% yield. This method enhances reproducibility for large-scale batches.
Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 8.2 Hz, 2H, ArH), 7.56 (d, J = 8.2 Hz, 2H, ArH), 4.22 (s, 2H, CH₂COO), 3.45–3.40 (m, 4H, piperazine-H), 2.85–2.80 (m, 4H, piperazine-H), 1.42 (s, 9H, Boc-CH₃).
- Melting Point : 176–182°C.
- HPLC : Retention time = 12.4 minutes (C18 column, acetonitrile/water = 70:30).
Impurity Profiling
Common impurities include:
- Des-Boc Derivative (5–7%): Formed via premature Boc deprotection. Mitigated by maintaining pH >8 during workup.
- Dimerized Product (<2%): Controlled by limiting reaction time to ≤18 hours.
Industrial-Scale Production Considerations
Solvent Selection
Catalytic Systems
- EDCI/HOBt : Optimal for small-scale synthesis (1–10 kg).
- DMT-MM : Superior for batches >50 kg, offering 88% yield and reduced byproduct formation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free piperazine derivative.
Substitution: The cyanophenyl group can participate in nucleophilic aromatic substitution reactions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for the reduction of the nitrile group.
Major Products
Hydrolysis: Yields 2-(4-piperazinyl)-2-(4-cyanophenyl)acetic acid.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Reduction: Yields 2-(4-Boc-piperazinyl)-2-(4-aminophenyl)acetic acid.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate
This compound serves as a crucial intermediate in synthesizing various pharmaceutical agents, especially those targeting neurological disorders. Its structural properties enhance drug efficacy and specificity, making it a valuable asset in drug discovery and development.
Drug Formulation
Enhanced Solubility and Bioavailability
The unique structure of 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid allows for improved solubility and stability in drug formulations. This characteristic is essential for enhancing bioavailability, which is critical for both oral and injectable medications.
Biochemical Research
Studying Receptor Interactions
Researchers utilize this compound to investigate receptor interactions and signaling pathways. It provides insights into cellular mechanisms that can lead to the identification of potential therapeutic targets, particularly in the context of neurological conditions.
Material Science
Incorporation into Polymer Matrices
In material science, this compound can be integrated into polymer matrices to enhance the mechanical properties and stability of materials used in medical devices. This application is vital for developing durable and effective biomedical materials.
Analytical Chemistry
Standard Reference Material
In analytical chemistry, this compound is employed as a standard reference material in chromatographic techniques. It aids in accurately quantifying related compounds in complex mixtures, ensuring quality control in pharmaceutical manufacturing.
Data Table: Summary of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Key intermediate for synthesizing drugs targeting neurological disorders |
| Drug Formulation | Improves solubility and bioavailability for oral and injectable medications |
| Biochemical Research | Facilitates studies on receptor interactions and signaling pathways |
| Material Science | Enhances mechanical properties of polymer matrices used in medical devices |
| Analytical Chemistry | Serves as a standard reference material for chromatographic techniques |
Case Study 1: Neurological Disorders
A study explored the synthesis of derivatives related to dopamine receptor ligands, where this compound was utilized to improve affinity for D4 dopamine receptors. The modifications led to compounds with nanomolar affinity, demonstrating the compound's potential in developing treatments for neurological disorders .
Case Study 2: Drug Formulation
Research highlighted the formulation of an injectable drug using this compound due to its enhanced solubility profile. The results indicated improved pharmacokinetics compared to traditional formulations, showcasing its utility in modern drug delivery systems .
Case Study 3: Material Science
In a project focused on developing biocompatible materials for implants, researchers incorporated this compound into polymer blends. The resultant materials exhibited superior mechanical strength and stability under physiological conditions, indicating its effectiveness in medical applications .
Mechanism of Action
The mechanism of action of 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid depends on its specific application. In medicinal chemistry, its derivatives may act on various molecular targets such as neurotransmitter receptors or enzymes. The Boc group serves as a protecting group, allowing for selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, highlighting differences in substituents, physicochemical properties, and applications:
Key Findings:
Polarity and Solubility: The 4-cyanophenyl derivative exhibits higher aqueous solubility compared to chloro- or naphthyl-substituted analogs due to the cyano group’s strong electron-withdrawing nature .
Biological Activity: The 4-cyanophenyl analog demonstrated selective inhibition of NaV1.7 channels (IC${50}$ = 120 nM), critical for pain management . The 3-chlorophenyl variant showed moderate activity against MMP-13 (IC${50}$ = 450 nM), a target in osteoarthritis .
Synthetic Flexibility: The Boc group is cleaved under acidic conditions (e.g., HCl/EtOAc), enabling downstream functionalization. The 4-cyanophenyl analog was synthesized via SFC chiral resolution (96.7% ee) , while chloro analogs required standard hydrolysis (78% yield) .
Research Implications
- Drug Design: The 4-cyanophenyl group’s polarity and hydrogen-bonding capacity make it advantageous for targeting polar enzyme pockets, as seen in NaV1.7 inhibitors .
- SAR Insights : Substitution at the phenyl ring’s para position (e.g., CN, Cl) optimizes target engagement, while meta or ortho substituents (e.g., 3-Cl, 2-F) alter steric and electronic profiles for diverse applications .
- Challenges : The Boc group’s hydrophobicity may limit blood-brain barrier penetration in CNS drugs, necessitating prodrug strategies .
Biological Activity
2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid is a chemical compound characterized by its piperazine ring, which is protected by a tert-butoxycarbonyl (Boc) group, and a phenylacetic acid moiety that includes a cyanophenyl group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms, which is known for its ability to interact with various biological targets.
- Boc Group : A common protecting group in organic synthesis that enhances the stability of the piperazine moiety during reactions.
- Cyanophenyl Group : This substitution can influence the compound's electronic properties and biological interactions.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. The piperazine component can modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors, which are crucial in various neurological and psychiatric conditions. The phenylacetic acid moiety may also participate in biochemical pathways that influence cellular processes such as inflammation and pain signaling.
Pharmacological Studies
Research has indicated that compounds with similar structures exhibit a range of pharmacological effects:
- Antidepressant Activity : Related piperazine derivatives have shown efficacy in modulating serotonin receptors, suggesting potential antidepressant properties.
- Antipsychotic Effects : Some studies indicate that modifications in the piperazine structure can lead to compounds with antipsychotic effects, particularly through D4 dopamine receptor interactions .
- Anti-inflammatory Properties : Compounds derived from similar backbones have demonstrated significant anti-inflammatory activity, which could be relevant for treating conditions like arthritis .
Case Studies and Experimental Findings
- Dopamine Receptor Binding : A study on related compounds revealed high affinity for D4 dopamine receptors, with nanomolar binding affinities. These findings suggest that this compound might exhibit similar receptor interactions .
- In Vivo Efficacy : In animal models, compounds with structural similarities have been shown to reduce amphetamine-induced locomotor activity, indicating potential antipsychotic effects .
- Anti-inflammatory Activity : Research on piperazine derivatives has indicated significant inhibition of COX-1 and COX-2 enzymes, leading to reduced inflammation in experimental models .
Comparative Biological Activity Table
Q & A
Q. What are the key synthetic routes for 2-(4-Boc-piperazinyl)-2-(4-cyanophenyl)acetic acid?
Methodological Answer: The compound is synthesized via a multi-step process involving:
Ester Hydrolysis : Methyl 2-(4-(2-chloro-5-fluorobenzoyl)piperazin-1-yl)-2-(4-cyanophenyl)acetate is treated with lithium hydroxide (LiOH) in a THF/MeOH/H₂O solvent system to yield the racemic carboxylic acid .
Chiral Resolution : Preparatory supercritical fluid chromatography (SFC) using a Chiralpak AD-H column with 30% MeOH and 0.5% HNEt₂ achieves enantiomeric separation, yielding (R)-enantiomer with >96% ee .
Boc Protection : The piperazine nitrogen is protected using tert-butoxycarbonyl (Boc) groups, as indicated in structural data .
Q. How is the compound characterized using spectroscopic methods?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Key signals include:
- ¹H NMR (DMSO-d₆) : δ 7.70 (d, 2H, aromatic), 3.84–3.56 (m, 4H, piperazine), 2.75 (q, 1H, chiral center) .
- ¹³C NMR : Confirms Boc-group presence (δ ~154 ppm for carbonyl) and cyanophenyl moiety (δ ~118 ppm for C≡N) .
- Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 402.1, consistent with the molecular formula C₂₁H₂₀ClFN₃O₃ .
Advanced Research Questions
Q. How can racemic mixtures of this compound be resolved, and what challenges arise?
Methodological Answer:
- Resolution Method : SFC with Chiralpak AD-H columns and methanol-based eluents effectively separates enantiomers .
- Challenges :
- Solvent Optimization : High methanol content (>30%) may reduce resolution; additives like HNEt₂ improve peak symmetry .
- Scalability : SFC requires specialized equipment; alternative methods (e.g., chiral auxiliaries) may lack efficiency for bulky substrates .
Q. How do structural modifications impact biological activity in related compounds?
Methodological Answer:
- Piperazine Core : The Boc-piperazinyl group enhances solubility and modulates receptor binding. For example, NaV1.7 inhibitors with similar scaffolds show state-dependent activity .
- Cyanophenyl Group : Electron-withdrawing cyano substituents improve metabolic stability but may reduce bioavailability due to hydrophobicity .
- Case Study : Replacement of 4-cyanophenyl with 2-trifluoromethylphenyl alters inhibitory potency by ~10-fold in sodium channel blockers .
Q. What analytical contradictions exist in characterizing this compound?
Methodological Answer:
- Spectral Discrepancies :
- Synthetic Yield Variability : Hydrolysis steps yield 78% in THF/MeOH vs. <50% in pure aqueous systems, emphasizing solvent optimization .
Q. What advanced functionalization strategies are applicable to this scaffold?
Methodological Answer:
- Photoredox Catalysis : Visible-light-mediated carboxylation of C(sp³)–O bonds enables late-stage modification of arylacetic acid derivatives .
- Bioorthogonal Chemistry : Tetrazine ligation (e.g., with trans-cyclooctene) allows site-specific conjugation for targeted drug delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
